Loliolide

Catalog No.
S594047
CAS No.
5989-02-6
M.F
C11H16O3
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loliolide

CAS Number

5989-02-6

Product Name

Loliolide

IUPAC Name

(6S,7aR)-6-hydroxy-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C11H16O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4,7,12H,5-6H2,1-3H3/t7-,11+/m0/s1

InChI Key

XEVQXKKKAVVSMW-WRWORJQWSA-N

SMILES

Array

Synonyms

Loliolid;Caulilide;Dirupride;loliolide;NSC 289632;Digiprolactone;5,6,7,7a-Tetrahydro-6α-hydroxy-4,4,7aα-trimethylbenzofuran-2(4H)-one;5,6,7,7a-Tetrahydro-4,4,7aα-trimethyl-6α-hydroxybenzofuran-2(4H)-one;2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-6-hydroxy-4,4,7a-trimethyl-, (6S,7aR)-

Canonical SMILES

CC1(CC(CC2(C1=CC(=O)O2)C)O)C

Isomeric SMILES

C[C@@]12C[C@H](CC(C1=CC(=O)O2)(C)C)O

The exact mass of the compound Loliolide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Loliolide is a monoterpene lactone and benzofuranone derivative that serves as a terminal degradation product of carotenoids such as fucoxanthin and lutein. Commercially procured as a high-purity solid, it is highly soluble in DMSO and methanol, making it readily processable for in vitro assays and formulation studies. In procurement contexts, loliolide is prioritized as a targeted analytical standard and bioactive probe in agrochemical R&D, dermatology, and virology. Its distinct hydroxylated bicyclic structure provides a stable, reproducible baseline for investigating Nrf2/HO-1 pathway activation, reactive oxygen species (ROS) scavenging, and endogenous plant defense signaling, distinguishing it from crude marine or botanical extracts that suffer from severe batch-to-batch variability .

Substituting loliolide with structurally related C11 terpene lactones, such as dihydroactinidiolide or dehydrovomifoliol, results in severe performance drop-offs in targeted biological assays. The specific stereochemistry and the presence of the hydroxyl group at the C-6 position of loliolide are critical for receptor binding and signaling activation. For instance, in plant defense and herbivore resistance models, analogs lacking this hydroxyl group fail entirely to induce the necessary signaling cascades. Furthermore, in allelopathic and growth-inhibitory applications, alternative co-occurring metabolites require up to 88-fold higher concentrations to achieve the same inhibitory thresholds. Consequently, buyers must procure exact loliolide standards to ensure assay reproducibility and avoid the false-negative results associated with structurally simplified, non-hydroxylated analogs[1].

Allelopathic Potency and Growth Inhibition Efficiency

In comparative bioassays evaluating the allelopathic potential of isolated plant metabolites, loliolide demonstrated quantifiably greater potency compared to the co-occurring compound dehydrovomifoliol. Specifically, loliolide achieved a 50% inhibition (I50) of cress shoot growth at a concentration of just 0.04 mM. In contrast, dehydrovomifoliol required a concentration of 3.34 mM to achieve the same I50 threshold, making loliolide approximately 83.5 times more effective. This differential in molar efficacy highlights loliolide as the primary driver of the extract's bioactivity and the targeted candidate for downstream agrochemical procurement and development [1].

Evidence DimensionI50 for cress shoot growth inhibition
Target Compound DataLoliolide: 0.04 mM
Comparator Or BaselineDehydrovomifoliol: 3.34 mM
Quantified DifferenceLoliolide is ~83.5-fold more potent
ConditionsSeedling growth inhibition assay (cress shoots)

Agrochemical researchers developing natural bio-herbicides should prioritize loliolide over other co-extracted metabolites to minimize the required active concentration in formulations.

Specificity in Herbivore Resistance Signaling

Loliolide's specific hydroxylated structure is strictly required for inducing endogenous herbivore resistance, a trait not shared by its close structural analogs. When applied to detached tomato leaves at 300 μM, loliolide significantly decreased the survival and egg-laying capacity of the herbivore Tetranychus urticae. However, dihydroactinidiolide—a structurally similar C11 terpene lactone that lacks the specific hydroxyl group—exhibited zero inhibitory activity against mite survival at the exact same concentration. This binary functional divergence confirms that generic substitution with non-hydroxylated lactones will fail to elicit the desired signaling response [1].

Evidence DimensionInduction of herbivore resistance (T. urticae survival)
Target Compound DataLoliolide: Active at 300 μM (significantly reduced survival)
Comparator Or BaselineDihydroactinidiolide: Inactive at 300 μM
Quantified DifferenceBinary difference (Active vs. Inactive)
ConditionsDetached tomato leaf assay

Procurement of precise loliolide standards is mandatory for plant physiology and crop protection research, as cheaper or more common non-hydroxylated analogs are biologically inert in this pathway.

High-Potency Antiviral Entry Inhibition

Beyond its ecological roles, loliolide serves as a highly specific, low-micromolar antiviral probe. In fraction-guided analyses of botanical extracts, isolated loliolide demonstrated targeted inhibition of Hepatitis C Virus (HCV) entry. Quantitative assays in Huh7.5 cells established an EC50 of 2.48 µM for reducing HCV infectivity, with significant binding inhibition observed at 10 to 50 µM. This specific, quantified antiviral efficacy distinguishes pure loliolide from crude botanical precursors, which require vastly higher bulk concentrations and suffer from matrix interference during mechanistic virology studies [1].

Evidence DimensionHepatitis C Virus (HCV) infectivity reduction (EC50)
Target Compound DataPure Loliolide: EC50 = 2.48 µM
Comparator Or BaselineCrude botanical extracts: Unquantifiable/high bulk mass requirement
Quantified DifferenceLow-micromolar isolated efficacy vs. bulk extract dependency
ConditionsHuh7.5 cell infection assay

Pharmaceutical buyers and virologists require the isolated loliolide molecule to achieve reproducible, low-micromolar viral entry inhibition without the confounding variables of crude extracts.

Bio-Herbicide and Allelopathic Formulation R&D

Directly following its 83.5-fold superior potency over co-occurring metabolites like dehydrovomifoliol, loliolide is the preferred active standard for developing natural, environmentally friendly herbicides. Agrochemical developers procure this compound to establish precise I50 baselines for weed growth inhibition (e.g., cress and barnyard grass)[1].

Plant Defense and Crop Protection Signaling Studies

Because structurally similar analogs like dihydroactinidiolide fail to trigger herbivore resistance, loliolide is strictly required for research into endogenous plant defense mechanisms. It is utilized as a chemical elicitor to study the suppression of pests like Tetranychus urticae without the use of synthetic pesticides [2].

Antiviral Drug Discovery and Screening Libraries

Leveraging its potent low-micromolar efficacy (EC50 = 2.48 µM) against viral entry, loliolide is integrated into specialized compound screening libraries. Virologists procure high-purity loliolide to serve as a reproducible, matrix-free probe for investigating HCV binding inhibition in human cell lines [3].

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.109944368 Da

Monoisotopic Mass

196.109944368 Da

Boiling Point

352.7±42.0 °C(Predicted)

Heavy Atom Count

14

Density

1.16±0.1 g/cm3(Predicted)

Appearance

Powder

Melting Point

151-153℃

UNII

U3BB4IM281

Wikipedia

Loliolide

Dates

Last modified: 08-15-2023

Preparative separation and purification of loliolide and epiloliolide from Ascophyllum nodosum using amine-based microporous organic polymer for solid phase extraction coupled with macroporous resin and prep-HPLC

Hao Chi, Xia Qi, Xiaohui Wang, Ying Wang, Xihong Han, Jiao Wang, Hongwei Wang
PMID: 33913944   DOI: 10.1039/d1ay00186h

Abstract

Herein, we reported a novel approach for the preparative separation and purification of loliolide and epiloliolide from Ascophyllum nodosum. An amine-based microporous organic polymer (MOP) was used for the pretreatment of the nodosum extract via solid-phase extraction (SPE). The obtained extract was further purified using macroporous resin chromatography and preparative high-performance liquid chromatography (prep-HPLC). The loading and elution parameters of the MOP were evaluated using standard loliolide, and the optimized conditions were used during the SPE of the nodosum extract (37.5 g). After the pretreatment with MOP, the extract (2.79 g) was obtained and further purified using a D101 resin column followed by prep-HPLC. A pair of epimers were isolated and identified as loliolide (5.83 mg) and epiloliolide (2.50 mg) using high-resolution electrospray ionization tandem mass spectrometry (HRESI-MS), 1D- and 2D-nuclear magnetic resonance (NMR) spectroscopy. This study demonstrates the potential of MOPs in the separation and purification of monoterpenoids from complex plant samples.


(-)-Loliolide, the most ubiquitous lactone, is involved in barnyardgrass-induced rice allelopathy

Lei-Lei Li, Huan-Huan Zhao, Chui-Hua Kong
PMID: 31677347   DOI: 10.1093/jxb/erz497

Abstract

Neighbor detection and allelochemical response are important mediators in plant-plant interactions. Although there is increasing knowledge about plant allelochemicals released in response to the presence of competitors and involved in neighbor-derived signaling, less is known about which signaling chemicals are responsible for the neighbor-induced allelochemical response. Here, we experimentally demonstrate that (-)-loliolide, a carotenoid metabolite, acts as a signaling chemical in barnyardgrass-rice allelopathic interactions. The production of the rice allelochemicals momilactone B and tricin was increased in the presence of five biotypes of barnyardgrass. (-)-Loliolide was found in all the biotypes of barnyardgrass and their root exudates and rhizosphere soils. There were significant positive relationships between rice allelochemicals and (-)-loliolide concentrations across the biotypes of barnyardgrass. Furthermore, (-)-loliolide elicited the production of momilactone B and tricin. Comparative transcriptomic analysis revealed regulatory activity of (-)-loliolide on the diterpenoid and flavonoid biosynthesis pathway. The expression of key genes involved in the biosynthesis of momilactone B (CPS4, KSL4, and MAS) and tricin (CYP75B3 and CYP75B4) was up-regulated by (-)-loliolide. These findings suggest that (-)-loliolide acts as a signaling chemical and participates in barnyardgrass-rice allelopathic interactions. Allelopathic rice plants can detect competing barnyardgrass through the presence of this signaling chemical and respond by increasing levels of their allelochemicals to achieve an advantage for their own growth.


Reduction of Hepatic Lipogenesis by Loliolide and Pinoresinol from

Sun Young Kim, Joo Young Lee, Changho Jhin, Ji Min Shin, Myungsuk Kim, Hong Ruyl Ahn, Gyhye Yoo, Yang-Ju Son, Sang Hoon Jung, Chu Won Nho
PMID: 31610126   DOI: 10.1021/acs.jafc.9b01488

Abstract

The liver X receptors (LXRs) are major regulators of lipogenesis, and their reduced activation by an inhibitor could be a treatment strategy for fatty liver disease. Small molecules originating from dietary food are considered suitable and attractive drug candidates for humans in terms of safety. In this study, an edible plant,
(LV), used as a traditional and medicinal food in East Asia was evaluated for lipogenesis decreasing effects. Activity-guided fractionation was performed, and the isolated compounds were identified using spectroscopic methods. We conducted in vitro real-time polymerase chain reaction (PCR) and Western blotting as well as histological and biochemical analyses following in vivo treatments. Using a high-fat diet animal model, we confirmed that LV extracts (LVE) decreased lipogenic metabolism and restored liver function to control levels. To identify active components, we conducted activity-guided fractionation and then isolated compounds. Two compounds, loliolide and pinoresinol, were identified in the dichloromethane fraction, and they significantly attenuated the expression levels of lipogenic factors including sterol regulatory element-binding protein (SREBP)-1, stearoyl-CoA desaturase 1 (SCD1), fatty acid synthase (FAS), and acetyl-CoA carboxylase (ACC). Importantly, loliolide and pinoresinol significantly accelerated the protein degradation of LXRs by enhanced ubiquitination, which inhibited lipogenesis. These results suggest that loliolide and pinoresinol might be potential candidate supplementary treatments for nonalcoholic fatty liver disease (NAFLD) by reducing lipogenesis through increased ubiquitination of LXRs.


Monoterpenoid Loliolide Regulates Hair Follicle Inductivity of Human Dermal Papilla Cells by Activating the Akt/β-Catenin Signaling Pathway

Yu Rim Lee, Seunghee Bae, Ji Yea Kim, Junwoo Lee, Dae-Hyun Cho, Hee-Sik Kim, In-Sook An, Sungkwan An
PMID: 31601058   DOI: 10.4014/jmb.1908.08018

Abstract

Loliolide is one of the most ubiquitous monoterpenoid compounds found in algae, and its potential therapeutic effect on various dermatological conditions via agent-induced biological functions, including anti-oxidative and anti-apoptotic properties, was demonstrated. Here, we investigated the effects of loliolide on hair growth in dermal papilla (DP) cells, the main components regulating hair growth and loss conditions. For this purpose, we used a threedimensional (3D) DP spheroid model that mimics the in vivo hair follicle system. Biochemical assays showed that low doses of loliolide increased the viability and size of 3D DP spheroids in a dose-dependent manner. This result correlated with increases in expression levels of hair growth-related autocrine factors including VEGF, IGF-1, and KGF. Immunoblotting and luciferase-reporter assays further revealed that loliolide induced AKT phosphorylation, and this effect led to stabilization of β-catenin, which plays a crucial role in the hair-inductive properties of DP cells. Further experiments showed that loliolide increased the expression levels of the DP signature genes,
,
,
, and
. Furthermore, conditioned media from loliolide-treated DP spheroids significantly enhanced proliferation and the expression of hair growth regulatory genes in keratinocytes. These results suggested that loliolide could function in the hair growth inductivity of DP cells via the AKT/ β-catenin signaling pathways.


Lipid Inhibitory Effect of (-)-loliolide Isolated from

Hyo-Geun Lee, Hyun-Soo Kim, Jun-Geon Je, Jin Hwang, K K Asanka Sanjeewa, Dae-Sung Lee, Kyung-Mo Song, Yun-Sang Choi, Min-Cheol Kang, You-Jin Jeon
PMID: 33567534   DOI: 10.3390/md19020096

Abstract

(
) is a well-known brown seaweed widely distributed worldwide. Several biological activities of
have been reported. However, its effects on lipid metabolism and the underlying mechanisms remain elusive. In the present study, we examined the inhibitory effect of the active compound "(-)-loliolide ((6S,7aR)-6-hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one (HTT))" from
extract on lipid accumulation in differentiated adipocytes. MTT assays demonstrated that (-)-loliolide is not toxic to 3T3-L1 adipocytes in a range of concentrations. (-)-loliolide significantly reduced intracellular lipid accumulation in the differentiated phase of 3T3-L1 adipocytes as shown by Oil Red O staining. Western blot analysis revealed that (-)-loliolide increased the expression of lipolytic protein phospho-hormone-sensitive lipase (p-HSL) and thermogenic protein peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1). Additionally, (-)-loliolide decreased expression of adipogenic and lipogenic proteins, including sterol regulatory element-binding protein-1 (SREBP-1), peroxisome proliferator-activated receptor-γ (PPAR-γ), CCAAT/enhancer-binding protein-α (C/EBP-α), and fatty acid-binding protein 4 (FABP4) in 3T3-L1 adipocytes. These results indicate that (-)-loliolide from
could suppress lipid accumulation via regulation of antiadipogenic and prolipolytic mechanisms in 3T3-L1 cells. Considering the multifunctional effect of (-)-loliolide, it can be useful as a lipid-lowering agent in the management of patients who suffer from obesity.


Anti-Hepatocellular Carcinoma (HepG2) Activities of Monoterpene Hydroxy Lactones Isolated from the Marine Microalga

Katkam N Gangadhar, Maria João Rodrigues, Hugo Pereira, Helena Gaspar, F Xavier Malcata, Luísa Barreira, João Varela
PMID: 33227960   DOI: 10.3390/md18110567

Abstract

is a marine haptophyte rich in omega-3 polyunsaturated fatty acids (e.g., docosahexaenoic acid (DHA)) and carotenoids (e.g., fucoxanthin). Because of the nutraceutical applications of these compounds, this microalga is being used in aquaculture to feed oyster and shrimp larvae. In our earlier report,
organic crude extracts exhibited in vitro cytotoxic activity against human hepatocarcinoma (HepG2) cells. However, so far, the compound(s) accountable for the observed bioactivity have not been identified. Therefore, the aim of this study was to isolate and identify the chemical component(s) responsible for the bioactivity observed. Bioassay-guided fractionation through a combination of silica-gel column chromatography, followed by preparative thin layer chromatography (PTLC), led to the isolation of two diastereomers of a monoterpenoid lactone, namely, loliolide (
) and
-loliolide (
), isolated for the first time in this species. The structural elucidation of both compounds was carried out by GC-MS and 1D (
H and
C APT) and 2D (COSY, HMBC, HSQC-ed, and NOESY) NMR analysis. Both compounds significantly reduced the viability of HepG2 cells and were considerably less toxic towards a non-tumoral murine stromal (S17) cell line, although
-loliolide was found to be more active than loliolide.


Loliolide Presents Antiapoptosis and Antiscratching Effects in Human Keratinocytes

Sang Hee Park, Dong Sam Kim, Sunggyu Kim, Laura Rojas Lorz, Eunju Choi, Hye Yeon Lim, Mohammad Amjad Hossain, SeokGu Jang, Young Im Choi, Kyung Ja Park, Keejung Yoon, Jong-Hoon Kim, Jae Youl Cho
PMID: 30717391   DOI: 10.3390/ijms20030651

Abstract

Loliolide is a monoterpenoid hydroxylactone present in freshwater algae that has anti-inflammatory and antiaging activity; however, its effects on ultraviolet-damaged skin have yet to be elucidated. This study investigated the antiapoptosis and wound-healing effects of loliolide using HaCaT cells (a human keratinocyte cell line). Loliolide inhibited the expression of reactive oxygen species (ROS) induced by ultraviolet radiation as well as wrinkle formation-related matrix metalloproteinase genes and increased the expression of the damage repair-related gene SIRT1. The apoptosis signaling pathway was confirmed by Western blot analysis, which showed that loliolide was able to reduce the expression of caspases 3, 8, and 9, which are related to ROS-induced apoptosis. In addition, Western blotting, reverse-transcription polymerase chain reaction (PCR), and real-time PCR analyses showed that loliolide enhanced the expression of the epidermal growth factor receptor signaling pathway (PI3K, AKT) and migration factors, such as K6, K16, and K17; keratinocyte growth factor; and inflammatory cytokines, such as interleukin (IL)-1, IL-17, and IL-22 expressed during the cellular scratching process, suggesting a putative wound-healing ability. Because of the antiapoptosis and antiscratching effects on skin of both loliolide and loliolide-rich
ethanol extract, we consider the former to be an important compound used in the cosmeceutical industry.


Loliolide, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance

Mika Murata, Yusuke Nakai, Kei Kawazu, Masumi Ishizaka, Hideyuki Kajiwara, Hiroshi Abe, Kasumi Takeuchi, Yuki Ichinose, Ichiro Mitsuhara, Atsushi Mochizuki, Shigemi Seo
PMID: 30700538   DOI: 10.1104/pp.18.00837

Abstract

Jasmonic acid (JA) plays an important role in the induction of herbivore resistance in many plants. However, JA-independent herbivore resistance has been suggested. An herbivore-resistance-inducing substance was isolated from
-infected tobacco (
) leaves in which a hypersensitive response (HR) was induced and identified as loliolide, which has been identified as a β-carotene metabolite. When applied to tomato (
) leaves, loliolide decreased the survival rate of the two-spotted spider mite,
, egg deposition by the same pest, and the survival rate of larvae of the common cutworm
without exhibiting toxicity against these herbivores. Endogenous loliolide levels increased not only with an infestation by
larvae, but also with the exogenous application of their oral secretions in tomato. A microarray analysis identified cell-wall-associated defense genes as loliolide-responsive tomato genes, and exogenous JA application did not induce the expression of these genes.
-
(
), an Arabidopsis (
) mutant with a point mutation in a key gene of the β-carotene metabolic pathway, exhibited the decreased accumulation of endogenous loliolide and increased susceptibility to infestation by the western flower thrip (
). A pretreatment with loliolide decreased susceptibility to thrips in the JA-insensitive Arabidopsis mutant
-
Exogenous loliolide did not restore reduced electrolyte leakage in
in response to a HR-inducing bacterial strain. These results suggest that loliolide functions as an endogenous signal that mediates defense responses to herbivores, possibly independently of JA, at least in tomato and Arabidopsis plants.


Oxidative Stress-Protective and Anti-Melanogenic Effects of Loliolide and Ethanol Extract from Fresh Water Green Algae,

Sang Hee Park, Eunju Choi, Sunggyu Kim, Dong Sam Kim, Ji Hyeon Kim, SeokGu Chang, Jae Seok Choi, Kyung Ja Park, Kyung-Baeg Roh, Jongsung Lee, Byong Chul Yoo, Jae Youl Cho
PMID: 30231594   DOI: 10.3390/ijms19092825

Abstract

Loliolide is a monoterpenoid hydroxylactone found in many algae, including fresh water green algae,
. To date, loliolide and compounds in
have not been studied systematically with respect to skin pharmacology. In this study, we investigated oxidative stress-protective and anti-melanogenic effects of loliolide and
ethanol extract (Pj-EE), known to contain loliolide, in human keratinocyte (HaCaT) cells and mouse melanoma (B16F10) cells. Loliolide suppressed the transcription of genes encoding matrix metalloproteinases (MMPS), which were induced in HaCaT cells by hydrogen peroxide (H₂O₂) treatment. Loliolide and Pj-EE not only reduced the melanin secretion and content in B16F10 cells but also increased the expression of the antioxidant proteins nuclear factor (erythroid-derived 2)-like 2 (NRF2) and heme oxygenase-1 (HO-1) in HaCaT cells subjected to H₂O₂ treatment. Furthermore, loliolide and Pj-EE decreased expression of the anti-melanogenic protein microphthalmia-associated transcription factor (MITF) and tyrosinase in B16F10 cells subjected to α-melanocyte-stimulating hormone (α-MSH) treatment. Our findings demonstrate that loliolide and Pj-EE have antioxidant and anti-melanogenic effects on skin.


Loliolide, a New Therapeutic Option for Neurological Diseases? In Vitro Neuroprotective and Anti-Inflammatory Activities of a Monoterpenoid Lactone Isolated from

Joana Silva, Celso Alves, Alice Martins, Patrícia Susano, Marco Simões, Miguel Guedes, Stephanie Rehfeldt, Susete Pinteus, Helena Gaspar, Américo Rodrigues, Márcia Ines Goettert, Amparo Alfonso, Rui Pedrosa
PMID: 33672866   DOI: 10.3390/ijms22041888

Abstract

Parkinsons Disease (PD) is the second most common neurodegenerative disease worldwide, and is characterized by a progressive degeneration of dopaminergic neurons. Without an effective treatment, it is crucial to find new therapeutic options to fight the neurodegenerative process, which may arise from marine resources. Accordingly, the goal of the present work was to evaluate the ability of the monoterpenoid lactone Loliolide, isolated from the green seaweed
, to prevent neurological cell death mediated by the neurotoxin 6-hydroxydopamine (6-OHDA) on SH-SY5Y cells and their anti-inflammatory effects in RAW 264.7 macrophages. Loliolide was obtained from the diethyl ether extract, purified through column chromatography and identified by NMR spectroscopy. The neuroprotective effects were evaluated by the MTT method. Cells' exposure to 6-OHDA in the presence of Loliolide led to an increase of cells' viability in 40%, and this effect was mediated by mitochondrial protection, reduction of oxidative stress condition and apoptosis, and inhibition of the NF-kB pathway. Additionally, Loliolide also suppressed nitric oxide production and inhibited the production of TNF-α and IL-6 pro-inflammatory cytokines. The results suggest that Loliolide can inspire the development of new neuroprotective therapeutic agents and thus, more detailed studies should be considered to validate its pharmacological potential.


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